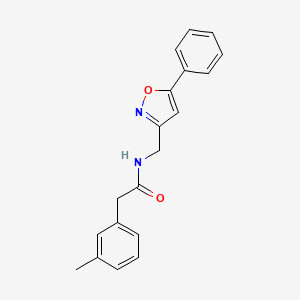

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

描述

属性

IUPAC Name |

2-(3-methylphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14-6-5-7-15(10-14)11-19(22)20-13-17-12-18(23-21-17)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFKQQCMQAXMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated isoxazole.

Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting an appropriate amine with an acyl chloride or anhydride.

Attachment of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction using toluene and an acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding phenols and benzoic acids.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Phenols, benzoic acids.

Reduction: Amines.

Substitution: Substituted acetamides.

科学研究应用

Enzyme Inhibition Studies

One of the primary areas of investigation for N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide have shown significant inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Butyrylcholinesterase (BChE) : The compound also exhibits inhibitory activity against BChE, indicating potential use in managing cholinergic dysfunction .

These enzyme inhibition studies suggest that N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide could be a candidate for developing treatments targeting cognitive disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives of isoxazole compounds exhibit moderate to high antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study reported an IC50 value that positioned these derivatives as promising candidates for further pharmaceutical development in combating bacterial infections .

Neurological Disorders

Given its enzyme inhibition profile, N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is being explored for potential applications in treating neurological disorders. The ability to inhibit AChE and BChE positions it as a candidate for Alzheimer's disease therapy, where cholinergic signaling is compromised.

Antimicrobial Treatments

The antimicrobial properties of this compound open avenues for developing new antibiotics or adjunct therapies to enhance the efficacy of existing treatments against resistant bacterial strains.

Case Studies and Research Findings

作用机制

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide depends on its specific application:

Pharmaceutical Action: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Materials Science: The compound may act as a monomer or cross-linking agent in the formation of polymers, influencing the mechanical and thermal properties of the resulting materials.

相似化合物的比较

Structural Analogues and Substituent Variations

The compound’s structural uniqueness arises from the 5-phenylisoxazole and m-tolyl groups. Below is a comparison with key analogues:

Physicochemical Properties

- Melting Points: The m-tolyl group may lower melting points compared to para-substituted analogues (e.g., 206–269°C for quinazolinones in vs. ~220°C estimated for the target compound).

- Solubility : The phenylisoxazole group increases hydrophobicity relative to methylisoxazole derivatives (e.g., ’s compounds with predicted pKa 5.58).

生物活性

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and empirical studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The structure of N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide features an isoxazole ring, which is known for its diverse biological activities. The synthesis typically involves the formation of the isoxazole ring through cycloaddition reactions followed by acetamide formation. The general synthetic route can be summarized as follows:

- Formation of Isoxazole Ring : This can be achieved using a nitrile oxide and an alkyne in a 1,3-dipolar cycloaddition reaction.

- Acetamide Formation : The final product is obtained through acylation of an amine with acetic anhydride or acetyl chloride.

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide exhibits its biological activity primarily through interactions with specific enzymes and receptors. The isoxazole moiety facilitates binding to target proteins, potentially modulating their activity. This compound may influence various signaling pathways involved in inflammation and cancer progression.

Empirical Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

- Antioxidant Activity : In vitro studies indicated that derivatives of isoxazole compounds demonstrate significant antioxidant properties. For instance, compounds similar to N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide were tested on human fibroblasts and showed promising results in reducing oxidative stress .

- Anti-inflammatory Effects : Research has shown that isoxazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specific analogs have demonstrated a reduction in inflammatory markers in animal models .

- Anticancer Potential : Studies evaluating the cytotoxic effects against various cancer cell lines have revealed that compounds with similar structures exhibit significant antiproliferative effects. For example, derivatives were tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range .

Data Summary

The following table summarizes key findings from recent studies on N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide and related compounds:

| Study Type | Biological Activity | Model/System | Findings |

|---|---|---|---|

| Antioxidant Activity | Significant reduction in oxidative stress | Human fibroblasts | Comparable to standard antioxidants like quercetin |

| Anti-inflammatory | COX inhibition | Animal models | Reduced inflammatory markers |

| Anticancer | Cytotoxicity against cancer cells | MDA-MB-231, A549 cell lines | IC50 values: ~0.008 - 0.014 μM |

Case Study 1: Antioxidant Evaluation

In a study published in RSC Advances, researchers synthesized various isoxazole derivatives and evaluated their antioxidant properties using the C. elegans model and human fibroblast cultures. One derivative exhibited superior antioxidant activity compared to traditional antioxidants .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide demonstrated that it significantly inhibited COX-II activity in vitro, suggesting a potential therapeutic application for inflammatory diseases .

常见问题

Q. What strategies validate target engagement in cellular models?

- Methodological Answer : Cellular Thermal Shift Assays (CETSA) confirm target binding by measuring protein stability after heating. Biolayer interferometry (BLI) quantifies binding kinetics (kₒₙ/kₒff) in lysates. siRNA knockdown of the target protein should abolish compound efficacy if engagement is specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。